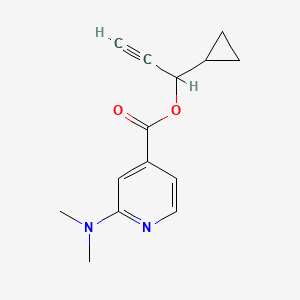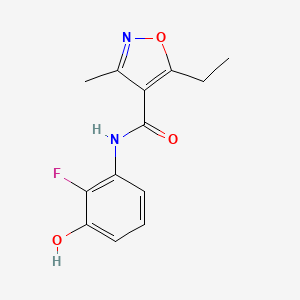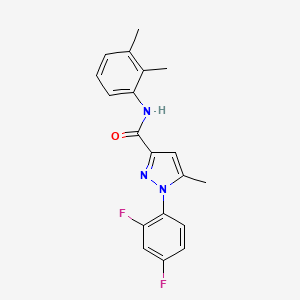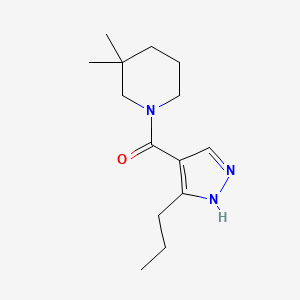![molecular formula C15H19N3O3S B7662587 2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide](/img/structure/B7662587.png)
2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its chemical name, Mpsp, and has been synthesized using different methods.
作用機序
The mechanism of action of 2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide involves the inhibition of specific proteins involved in various signaling pathways. For example, in cancer cells, Mpsp binds to the ATP-binding site of the Hsp90 protein, which is required for the stabilization of various signaling proteins. By blocking the activity of Hsp90, Mpsp leads to the degradation of these signaling proteins, resulting in the inhibition of cancer cell growth. Similarly, in inflammation, Mpsp inhibits the activity of IKKβ, which is required for the activation of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, Mpsp leads to the degradation of various signaling proteins, resulting in the inhibition of cancer cell growth. In inflammation, Mpsp reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative diseases, Mpsp protects neurons from oxidative stress and inflammation, leading to a decrease in neuronal damage.
実験室実験の利点と制限
One of the advantages of using 2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide in lab experiments is its specificity towards specific proteins involved in various signaling pathways. This specificity allows researchers to study the effects of inhibiting these proteins on various cellular processes. However, one of the limitations of using Mpsp in lab experiments is its potential toxicity towards non-target cells. Therefore, it is important to use appropriate concentrations of Mpsp and to perform toxicity studies before using it in experiments.
将来の方向性
There are several future directions for the study of 2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide. One direction is to study its potential applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more specific inhibitors of specific proteins involved in various signaling pathways. Additionally, the development of drug delivery systems that can target specific cells or tissues could increase the therapeutic potential of Mpsp. Finally, the study of the pharmacokinetics and pharmacodynamics of Mpsp could provide valuable information for its potential use in clinical settings.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its specificity towards specific proteins involved in various signaling pathways makes it a valuable tool for studying the effects of inhibiting these proteins on various cellular processes. However, its potential toxicity towards non-target cells highlights the need for caution when using it in lab experiments. The future directions for the study of Mpsp include its potential applications in other diseases, the development of more specific inhibitors, and the study of its pharmacokinetics and pharmacodynamics.
合成法
2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2-methylpyrazole-3-carboxylic acid with 1-(4-methylphenyl)sulfonylpropan-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction leads to the formation of Mpsp, which can be purified using various techniques such as column chromatography.
科学的研究の応用
2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide has been studied for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, Mpsp has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called Hsp90, which is involved in the regulation of various signaling pathways. In inflammation, Mpsp has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of a protein called IKKβ. In neurodegenerative diseases, Mpsp has been studied for its potential to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-4-6-13(7-5-11)22(20,21)10-12(2)17-15(19)14-8-9-16-18(14)3/h4-9,12H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNADLBQYXCPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-[1-(2-fluoro-4-hydroxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B7662511.png)
![N-methyl-2-[5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7662516.png)



![4-fluoro-2-hydroxy-N-methyl-N-[2-(oxan-4-yl)ethyl]benzamide](/img/structure/B7662539.png)
![1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)

![1-[2-(3-Methoxyphenoxy)ethyl]triazole](/img/structure/B7662559.png)

![1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide](/img/structure/B7662571.png)
![2-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662577.png)
![N-[[5-(2,6-difluorophenyl)furan-2-yl]methyl]-3-(methylsulfonylmethyl)aniline](/img/structure/B7662582.png)
![4-hydroxy-N-[[1-(1-phenylethylamino)cyclopentyl]methyl]oxane-4-carboxamide](/img/structure/B7662602.png)
